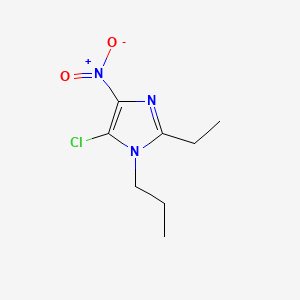
Ethyl 5-(acetylamino)-4-formyl-3-methylthiophene-2-carboxylate
Overview
Description
Ethyl 5-(acetylamino)-4-formyl-3-methylthiophene-2-carboxylate is a synthetic organic compound that has garnered interest in various scientific fields. It is part of the thiophene family, known for its aromatic sulfur-containing heterocycles. The compound's structural complexity and functional groups make it a versatile candidate for multiple research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(acetylamino)-4-formyl-3-methylthiophene-2-carboxylate typically involves multi-step organic reactions. The starting materials are usually thiophene derivatives, which undergo processes like formylation and acetylation. Key steps include:
Formylation: : Introduction of a formyl group to the thiophene ring, often using reagents like Vilsmeier-Haack formylation.
Acetylation: : Addition of an acetyl group to the amino functional group, commonly achieved using acetic anhydride.
Industrial Production Methods
Scaling up these reactions for industrial production involves optimizing conditions for yield and purity. This may include:
High-performance liquid chromatography (HPLC) for purification.
Utilization of industrial-grade reagents and catalysts to maintain reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(acetylamino)-4-formyl-3-methylthiophene-2-carboxylate undergoes several types of chemical reactions:
Oxidation: : The formyl group can be oxidized to a carboxylic acid.
Reduction: : The formyl group can also be reduced to an alcohol.
Substitution: : Functional groups on the thiophene ring can be substituted using nucleophilic or electrophilic agents.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: : Sodium borohydride or lithium aluminium hydride.
Substitution: : Various halogenating agents or Grignard reagents.
Major Products Formed
Oxidation: : Corresponding carboxylic acid derivatives.
Reduction: : Alcohol derivatives.
Substitution: : Depending on the reagents used, products may include halogenated, alkylated, or arylated derivatives.
Scientific Research Applications
Ethyl 5-(acetylamino)-4-formyl-3-methylthiophene-2-carboxylate has various applications in scientific research:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Studied for its potential biological activity, including antimicrobial properties.
Medicine: : Investigated for possible therapeutic uses, such as drug development for certain diseases.
Industry: : Utilized in the development of new materials, including polymers and advanced composites.
Mechanism of Action
The mechanism by which Ethyl 5-(acetylamino)-4-formyl-3-methylthiophene-2-carboxylate exerts its effects is rooted in its ability to interact with various molecular targets. This includes:
Molecular Targets: : Enzymes and receptors that are involved in metabolic pathways.
Pathways Involved: : Potential inhibition or activation of biochemical pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
Ethyl 5-(acetylamino)-4-formyl-3-methylthiophene-2-carboxylate can be compared with other thiophene derivatives:
Ethyl 4-formyl-3-methylthiophene-2-carboxylate: : Lacks the acetylamino group, which may alter its chemical reactivity and biological activity.
Methyl 5-(acetylamino)-3-methylthiophene-2-carboxylate: : Similar structure but different ester group, potentially affecting its solubility and stability.
Conclusion
This compound is a compound of significant interest due to its versatile chemical properties and wide range of applications. Its unique structure allows for various synthetic and industrial possibilities, making it a valuable subject of ongoing research.
Properties
IUPAC Name |
ethyl 5-acetamido-4-formyl-3-methylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4S/c1-4-16-11(15)9-6(2)8(5-13)10(17-9)12-7(3)14/h5H,4H2,1-3H3,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEJOBZBTDOEWLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)C)C=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701177950 | |
| Record name | Ethyl 5-(acetylamino)-4-formyl-3-methyl-2-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701177950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887569-73-5 | |
| Record name | Ethyl 5-(acetylamino)-4-formyl-3-methyl-2-thiophenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887569-73-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-(acetylamino)-4-formyl-3-methyl-2-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701177950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 1-chlorothieno[2,3-b][1]benzothiole-2-carboxylate](/img/structure/B7794801.png)
![disodium;(6R,7R)-7-[[(2E)-2-(2-azanidyl-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B7794820.png)
![[2-(Bromomethyl)phenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid](/img/structure/B7794824.png)



![2-Methylthieno[2,3-d]pyrimidin-6-ylformamide](/img/structure/B7794845.png)
![Thieno[2,3-b][1]benzothiophene-2-carbaldehyde](/img/structure/B7794850.png)



